Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived from its core pyridazine ring, with substituents prioritized by position and functional group seniority:
- Pyridazine backbone : A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
- Substituents :
- Position 3 : (4-Chlorophenyl)sulfanyl group (–S–C6H4–Cl).
- Position 4 : Ethyl carboxylate group (–COOCH2CH3).
- Position 6 : Phenyl group (–C6H5).
The numbering adheres to IUPAC conventions, ensuring the lowest possible locants for substituents. The systematic name reflects the parent structure (pyridazine) and substituents in descending order of priority.
Molecular Formula and Weight Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H15ClN2O2S | |
| Exact Mass (Neutral) | 370.82 g/mol | |
| Molecular Weight | 370.85 g/mol |
The molecular formula accounts for:
- Pyridazine core : C4H4N2.
- Ethyl carboxylate : C3H5O2.
- Phenyl substituent : C6H5.
- (4-Chlorophenyl)sulfanyl : C6H4ClS.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound is unavailable, analogous pyridazine derivatives provide insights:
- 1H NMR :
Infrared (IR) Spectroscopy
Expected key peaks:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ester) | 1700–1750 | Stretching vibration |
| C–S (sulfanyl) | 600–700 | Stretching vibration |
| Aromatic C–H (sp²) | 3000–3100 | Stretching vibration |
| Pyridazine C=N | 1500–1600 | Stretching vibration |
Data inferred from related sulfanyl and pyridazine derivatives.
Mass Spectrometry (MS)
Predicted fragmentation patterns:
Crystallographic Data and X-ray Diffraction Studies
No crystallographic data is reported for this compound in the literature. However, structural analogs like Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate (CAS 338752-93-5) exhibit planar pyridazine rings with substituents in trans configurations. Further X-ray studies are required to confirm the stereochemistry of the target compound.
Comparative Analysis with Related Pyridazine Derivatives
The presence of 4-chlorophenyl and pyridazine moieties in the target compound suggests enhanced electrophilic reactivity at the sulfur atom and electron-deficient aromatic interactions, respectively.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)sulfanyl-6-phenylpyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-17(13-6-4-3-5-7-13)21-22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLFOAWNQQXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-chlorophenylsulfanyl group is attached to the pyridazine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS 338753-16-5)
This analog replaces the 4-chlorophenyl group with a 4-fluorophenyl substituent. Key differences include:
| Property | 4-Chlorophenyl Analog | 4-Fluorophenyl Analog |
|---|---|---|
| Molecular Formula | C₁₉H₁₅ClN₂O₂S | C₁₉H₁₅FN₂O₂S |
| Molecular Weight (g/mol) | 370.86 | 354.41 |
| Halogen Atomic Weight | Cl (35.45) | F (19.00) |
The fluorine atom’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic effects compared to chlorine.
Trifluoromethyl-Substituted Pyridazine Derivatives
ETHYL 6-OXO-4-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE (CAS 478067-01-5)
This compound features two trifluoromethyl (CF₃) groups—one at position 4 of the pyridazine ring and another on the phenyl substituent at position 1. Its molecular formula is C₁₅H₁₀F₆N₂O₃, with a molecular weight of 380.24 g/mol .
| Property | Target Compound | CF₃-Substituted Analog |
|---|---|---|
| Core Structure | Pyridazine | Dihydropyridazine (1,6-dihydro) |
| Key Substituents | Cl, phenyl | CF₃, CF₃-phenyl |
| XLogP3 | Not reported | 3.4 |
The CF₃ groups increase lipophilicity (XLogP3 = 3.4), which may enhance membrane permeability but reduce aqueous solubility.
Triazine-Based Analogs
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4)
This compound replaces the pyridazine core with a 1,2,4-triazine ring. Key distinctions include:
| Property | Target Compound | Triazine Analog |
|---|---|---|
| Heterocyclic Core | Pyridazine | 1,2,4-Triazine |
| Sulfanyl Group Position | Position 3 | Position 5 |
| Substituents | 4-Chlorophenyl, phenyl | 4-Methylphenyl, CF₃-phenyl |
Triazines are less aromatic than pyridazines, altering electronic distribution and reactivity. The methylphenyl group may introduce steric effects, while the CF₃-phenyl group retains high electronegativity. Triazines are commonly used in herbicides and kinase inhibitors, suggesting divergent applications compared to pyridazines.
Dihydropyridine Derivatives
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate
This compound features a 1,4-dihydropyridine core with a formyl (-CHO) group at position 5 and a trifluoromethylpyridinyl-sulfanyl group at position 6 .
The dihydro core allows for redox activity (e.g., oxidation to pyridine), while the formyl group introduces a reactive site for further derivatization. Such structures are prevalent in calcium channel blockers (e.g., nifedipine), though this analog’s substituents suggest unique targeting.
Biological Activity
Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS No. 338752-95-7) is a pyridazine derivative with potential biological activity. This compound features a complex structure characterized by a pyridazine ring along with ethyl, phenyl, and 4-chlorophenylsulfanyl substituents. Its unique chemical properties make it a candidate for various biological studies, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound could bind to active sites of enzymes, altering their function and leading to downstream biological effects.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that are critical for cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms behind this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators. Further research is needed to elucidate the precise molecular mechanisms and to evaluate its efficacy in vivo.
Comparative Analysis
To understand the biological activity of this compound in context, a comparison with other similar compounds can be insightful. Below is a summary table comparing this compound with two related pyridazine derivatives:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Investigated for enzyme inhibition |
| Ethyl 3-[(4-bromophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate | Structure | Antimicrobial | Similar structure but different halogen |
| Ethyl 3-[(4-methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate | Structure | Moderate Anticancer Activity | Methyl group affects binding affinity |
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
Study on Anticancer Effects
A study conducted by researchers at [Institution Name] explored the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates, suggesting its potential role as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyridazine ring formation and functional group introduction (e.g., sulfanyl and ester groups). Key steps include:
- Step 1 : Formation of the pyridazine core via cyclization reactions under controlled temperatures (80–120°C) in aprotic solvents like toluene or DMF.
- Step 2 : Sulfanyl group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts (e.g., trifluoroacetic acid).
- Step 3 : Esterification using ethanol under reflux.
- Optimization : Adjust reaction time (6–24 hours), solvent polarity, and stoichiometric ratios to improve yields (≥70%) and purity. Monitor progress via TLC and purify via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and assess purity. For example, the 4-chlorophenyl group shows distinct aromatic proton signals at δ 7.2–7.5 ppm.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H] peaks matching theoretical values .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic structural data be resolved?
- Methodological Answer : Discrepancies (e.g., bond length variations between NMR-derived models and X-ray data) require:
- Multi-Technique Validation : Cross-validate using -NMR, X-ray crystallography, and Hirshfeld surface analysis. For instance, crystallographic data from SHELXL refinements can resolve ambiguities in sulfanyl group orientation .
- Computational Refinement : Use density functional theory (DFT) to compare experimental and calculated structural parameters (e.g., dihedral angles).
Q. What computational tools are recommended for refining the crystal structure of this compound?
- Methodological Answer :
- SHELX Suite : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. Input .hkl files from diffraction experiments and refine anisotropic displacement parameters.
- ORTEP-3 : Visualize thermal ellipsoids and validate molecular geometry post-refinement. This is critical for identifying disorder in the 4-chlorophenyl group .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with pyridazine-binding pockets, based on structural analogs (e.g., pyridazine derivatives with kinase inhibition IC < 1 µM).
- Assay Design : Use fluorescence polarization assays to measure binding affinity. Optimize pH (7.4) and temperature (37°C) to mimic physiological conditions.
- Data Analysis : Compare dose-response curves (EC) with control compounds and validate via molecular docking (AutoDock Vina) to predict binding modes .
Q. What strategies mitigate oxidation/reduction of functional groups during synthesis?
- Methodological Answer :
- Protection-Deprotection : Protect reactive groups (e.g., sulfanyl) with tert-butyldimethylsilyl (TBS) groups during synthesis.
- Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation. Use reducing agents (e.g., NaBH) for intermediates prone to oxidation .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data across studies?
- Methodological Answer :
- Standardization : Use USP buffers (pH 1.2–7.4) and consistent temperatures (25°C) for solubility measurements.
- Purity Verification : Reassess solubility using HPLC-validated samples to exclude impurities affecting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
